molecular formula C8H12Cl2N2 B6164673 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 1932614-56-6

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride

Cat. No.: B6164673
CAS No.: 1932614-56-6
M. Wt: 207.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related disciplines.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1932614-56-6
  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.1 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Calcium Channel Antagonism : The compound exhibits properties as a calcium channel antagonist, potentially modulating calcium influx in cells and influencing various signaling pathways.
  • Protein Kinase Inhibition : It has been investigated as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is significant in cancer research due to its role in tumor growth and progression .
  • Ferroportin Inhibition : Recent studies suggest its potential as a ferroportin inhibitor, which could be beneficial in treating iron overload disorders such as thalassemia and hemochromatosis .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties through its inhibition of specific kinases involved in cell proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines .

Hypoglycemic Effects

The compound has also been studied for its hypoglycemic effects, suggesting that it may play a role in glucose metabolism regulation.

Study on Ferroportin Inhibition

A study highlighted the effectiveness of this compound as a ferroportin inhibitor. The research demonstrated that this compound could effectively reduce iron levels in animal models with induced iron overload. This finding suggests potential therapeutic applications in managing diseases related to iron metabolism disorders .

Anticancer Activity Evaluation

In vitro evaluations have shown that derivatives of the compound exhibit significant activity against various cancer cell lines. For example, analogs were tested for their ability to inhibit cell growth and induce apoptosis in leukemia cell lines . The most potent compounds demonstrated IC50 values in the nanomolar range.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compound Calcium channel antagonist; FGFR1 inhibitorAnticancer; Hypoglycemic
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride Similar structural propertiesAnticancer
Cycloalkyl-Fused Pyridines Various mechanismsDiverse biological activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride, and how can purity be validated?

The compound is typically synthesized via multi-step reactions involving halogenation, protection/deprotection of functional groups, and salt formation. For example, derivatives of cyclopenta[b]pyridine analogs are prepared using reagents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions, followed by purification via flash chromatography (FC) and TLC validation . Purity is confirmed using UV spectroscopy (e.g., λmax in methanol) and HPLC with a detection threshold of >97% .

Key Reaction Conditions Table

StepReagents/ConditionsYieldValidation Method
ProtectionDMT-Cl, pyridine, 3h, RT82%TLC (CH2Cl2/MeOH 98:2)
HalogenationX2 (Cl, Br, I) in DMF70-85%NMR, HPLC
Salt FormationHCl gas in EtOH90-95%Elemental analysis

Q. How should researchers handle and store this compound to ensure stability?

The dihydrochloride salt is hygroscopic and requires storage in airtight containers at room temperature (RT) or 2–8°C for long-term stability. Solutions in DMSO or water (10 mM) should be aliquoted to avoid freeze-thaw cycles. Degradation products (e.g., free base form) can form under acidic or humid conditions, monitored via LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR (1H/13C): Confirms cyclopenta[b]pyridine ring structure and amine proton signals (δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 170.6393 for C8H11ClN2) .
  • XRD: Resolves stereochemistry of the cyclopenta ring .

Advanced Research Questions

Q. How does pH influence the reactivity and biological activity of this compound?

The dihydrochloride salt exhibits pH-dependent solubility and stability. At physiological pH (7.4), partial deprotonation of the amine group occurs, reducing solubility but enhancing membrane permeability. In acidic environments (e.g., lysosomal pH 4.5), the compound remains protonated, favoring accumulation in cellular compartments . Structural analogs show altered binding affinity to targets like kinases under varying pH .

Q. What strategies resolve contradictions in reported biological activity data for cyclopenta[b]pyridine derivatives?

Discrepancies in IC50 values (e.g., kinase inhibition) often arise from assay conditions (e.g., ATP concentration, buffer pH). Researchers should:

  • Standardize assays using reference inhibitors.
  • Validate target engagement via cellular thermal shift assays (CETSA).
  • Compare free base vs. salt forms, as protonation states affect binding .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with target proteins. For example, substituting the 5-position with halogens (Cl, Br) enhances hydrophobic interactions in kinase ATP-binding pockets, while maintaining hydrogen bonding with backbone residues .

Example SAR Table

SubstituentTarget (IC50 nM)Selectivity Index
5-HKinase A: 2501.0
5-ClKinase A: 458.2
5-BrKinase A: 3212.5

Q. What are the metabolic and off-target risks of this compound in in vivo studies?

Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4, CYP2D6) are critical. Structural analogs exhibit moderate CYP3A4 inhibition (IC50 ~5 µM), necessitating dose adjustments. Off-target profiling via kinase panels (e.g., Eurofins) identifies risks like hERG channel binding (IC50 >10 µM safe) .

Q. Methodological Recommendations

  • Synthesis Optimization: Use anhydrous solvents and inert gas (N2/Ar) to prevent hydrolysis of intermediates .
  • Biological Assays: Include counterion controls (e.g., HCl vs. free base) to account for pH effects .
  • Data Reproducibility: Adopt FAIR data principles—publish raw NMR/MS files in repositories like Zenodo .

Properties

CAS No.

1932614-56-6

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.